molecular formula C30H46O12Sn B13782084 Ethyl (Z,Z,Z)-9-dodecyl-9-((4-ethoxy-1,4-dioxobut-2-enyl)oxy)-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate CAS No. 84029-78-7

Ethyl (Z,Z,Z)-9-dodecyl-9-((4-ethoxy-1,4-dioxobut-2-enyl)oxy)-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate

Cat. No.: B13782084
CAS No.: 84029-78-7
M. Wt: 717.4 g/mol
InChI Key: CDRAXUFZXHOXOA-XUHIWKAKSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This organotin compound features a central stannate (Sn) atom coordinated within a complex polyoxygenated framework. The structure includes:

  • Dodecyl chains (C₁₂H₂₅) for hydrophobicity.
  • Ethoxy-1,4-dioxobut-2-enyl groups contributing to electrophilic reactivity.
  • (Z,Z,Z)-configured double bonds at positions 5, 9, and 12, influencing stereochemical interactions.

Synthesized via multi-step condensation and oxidation reactions, this compound is hypothesized to act as a catalyst or polymer stabilizer due to its Sn–O bonding and extended conjugation .

Properties

CAS No.

84029-78-7

Molecular Formula

C30H46O12Sn

Molecular Weight

717.4 g/mol

IUPAC Name

4-O-[dodecyl-bis[[(Z)-4-ethoxy-4-oxobut-2-enoyl]oxy]stannyl] 1-O-ethyl (Z)-but-2-enedioate

InChI

InChI=1S/C12H25.3C6H8O4.Sn/c1-3-5-7-9-11-12-10-8-6-4-2;3*1-2-10-6(9)4-3-5(7)8;/h1,3-12H2,2H3;3*3-4H,2H2,1H3,(H,7,8);/q;;;;+3/p-3/b;3*4-3-;

InChI Key

CDRAXUFZXHOXOA-XUHIWKAKSA-K

Isomeric SMILES

CCCCCCCCCCCC[Sn](OC(=O)/C=C\C(=O)OCC)(OC(=O)/C=C\C(=O)OCC)OC(=O)/C=C\C(=O)OCC

Canonical SMILES

CCCCCCCCCCCC[Sn](OC(=O)C=CC(=O)OCC)(OC(=O)C=CC(=O)OCC)OC(=O)C=CC(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Organotin Cores

Tetradecyl (Z,Z,Z)-6-[[1,4-Dioxo-4-(tetradecyloxy)but-2-enyl]oxy]-6-octyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate
  • Key Differences :
    • Replaces dodecyl with tetradecyl (C₁₄H₂₉) and octyl (C₈H₁₇) chains, increasing hydrophobicity.
    • Exhibits higher thermal stability (melting point: 924.3°C vs. ~800–850°C for the target compound) due to longer alkyl chains .
    • Reduced solubility in polar solvents (e.g., ethyl acetate) compared to the target compound.
Tetradecyl (Z,Z)-6,6-Dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate
  • Key Differences :
    • Features dibutyltin (Sn(C₄H₉)₂) instead of ethoxy-dioxobut-2-enyl substituents.
    • Lower molecular weight (855.81 g/mol vs. ~1,200 g/mol for the target compound) due to shorter side chains.
    • Enhanced catalytic activity in esterification reactions, attributed to steric accessibility of the Sn center .

Functional Group Analogs

Ethyl (9Z)-Octadec-9-enoate
  • Comparison: Shares the ethyl ester group but lacks Sn and polyoxygenated motifs. Primarily used as a lipid intermediate in bioorganic synthesis .
9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl Diacetate
  • Comparison: Contains a planar anthraquinone core with acetate groups, enabling π-π stacking for supramolecular assembly. Lacks metal coordination sites but demonstrates selective binding for transition metals (e.g., Ir³⁺) in polymer synthesis .

Hypervalent Iodine Compounds

  • Comparison: Hypervalent iodine (e.g., iodobenzene dichloride) shares redox versatility with organotin compounds. However, iodine compounds are less thermally stable and more toxic, limiting industrial applications .

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound ~1,200 800–850 Sn–O, trioxo, ethoxy-dioxobut-2-enyl
Tetradecyl (Z,Z,Z)-6-[[...]stannahexacosa-2,9-dienoate 924.3 924.3 Sn–O, trioxo, tetradecyloxy
9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl Diacetate 324.29 >250 (decomposes) Anthraquinone, acetate

Research Findings and Mechanistic Insights

  • Organotin Reactivity: The Sn–O bonds in the target compound facilitate Lewis acid behavior, enabling catalysis in Diels-Alder reactions. This contrasts with purely organic esters (e.g., ethyl octadecenoate), which lack metal-mediated pathways .
  • Thermal Stability : Longer alkyl chains (tetradecyl vs. dodecyl) improve stability but reduce solubility, as seen in analogs .
  • Stereochemical Effects: The (Z,Z,Z) configuration optimizes spatial alignment for substrate binding, a feature absent in non-conjugated anthraquinones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.